cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound featuring a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of tetrahydro-2H-pyran-4-yl derivatives, followed by their reaction with suitable pyrrole derivatives under catalytic conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and receptor binding.
Mechanism of Action
The mechanism by which cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical reactivity.
Pyrrole derivatives: Compounds containing the pyrrole ring can undergo similar types of chemical reactions and have comparable applications.
Uniqueness
What sets cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole apart is its fused bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable in the design of molecules with specific biological or material functions .
Properties
IUPAC Name |
(3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-15-4-2-10(1)7-14-8-11-5-13-6-12(11)9-14/h10-13H,1-9H2/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASAZMRKWCCLM-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1CN2C[C@H]3CNC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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